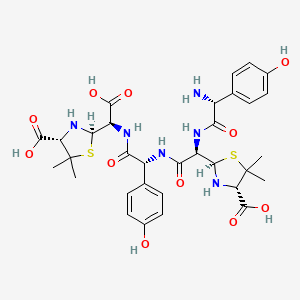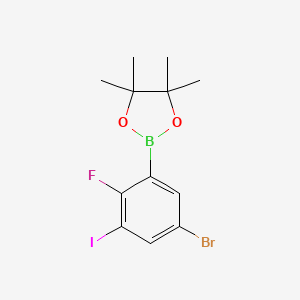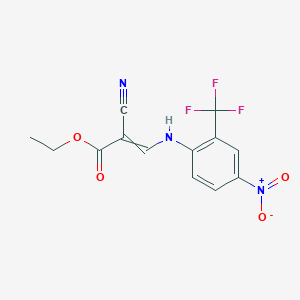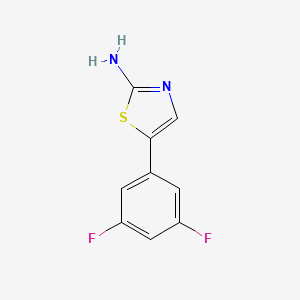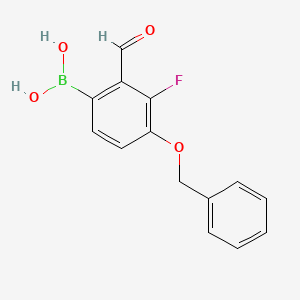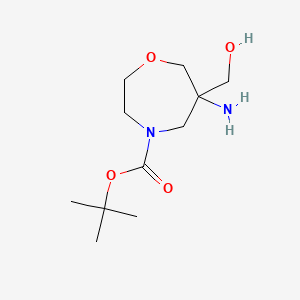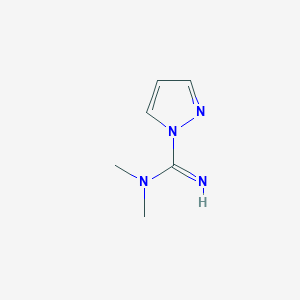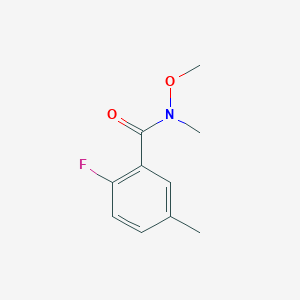
2-fluoro-N-methoxy-N,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-methoxy-N,5-dimethylbenzamide is an organic compound with a unique structure that includes a fluorine atom, a methoxy group, and a dimethylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methoxy-N,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylbenzoic acid, which is a fluorinated aromatic compound.
Methoxylation: The methoxy group is introduced through a reaction with methanol in the presence of a suitable catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the methoxylated intermediate with dimethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.
化学反応の分析
Types of Reactions
2-Fluoro-N-methoxy-N,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2-Fluoro-N-methoxy-N,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-fluoro-N-methoxy-N,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating its activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Dimethylbenzamide: Lacks the fluorine and methoxy groups, resulting in different chemical properties and reactivity.
2-Fluoro-5-methylbenzoic acid: Contains the fluorine atom but lacks the amide and methoxy groups.
N,N-Dimethyl-p-bromobenzamide: Contains a bromine atom instead of fluorine, leading to different reactivity.
Uniqueness
2-Fluoro-N-methoxy-N,5-dimethylbenzamide is unique due to the presence of both the fluorine atom and methoxy group, which confer specific chemical properties and potential biological activities. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
2-fluoro-N-methoxy-N,5-dimethylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-7-4-5-9(11)8(6-7)10(13)12(2)14-3/h4-6H,1-3H3 |
InChIキー |
XVYVTOLLTKPOEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


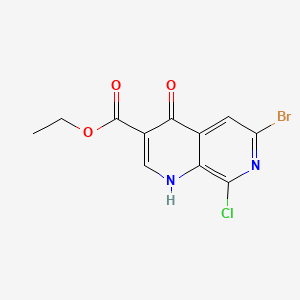
![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)

